Kinase Inhibitor Patent Scope: Inclusion vs. Unsubstituted Scaffold
The compound is explicitly claimed within the generic Markush structure of Formula (I) in patent US-9,145,392-B2, which describes 'Imidazole amines as modulators of kinase activity' for the treatment of hyperproliferative diseases such as cancer. This patent specifically requires the combination of an N1 substitution (e.g., methyl) and an N2-amine substitution (e.g., isopropyl) for kinase inhibitory activity. The unsubstituted parent compound, 1-methyl-1H-imidazol-2-amine, does not fall within the claimed inventive space as it lacks the N2-isopropyl group, which is a critical structural requirement for binding to the kinase target [1].
| Evidence Dimension | Patent Eligibility / Structural Claim Scope |
|---|---|
| Target Compound Data | Explicitly covered by Formula (I) in US-9,145,392-B2 |
| Comparator Or Baseline | 1-methyl-1H-imidazol-2-amine (CAS 6646-84-4): Not covered due to lack of N2-substitution |
| Quantified Difference | Not quantifiable; binary inclusion/exclusion |
| Conditions | Patent analysis |
Why This Matters
Procurement for a kinase inhibitor program requires building blocks that map to patented, bioactive scaffolds; the unsubstituted analog is excluded from this critical IP space.
- [1] DeSelm, L. C., et al. (2015). Imidazole amines as modulators of kinase activity. U.S. Patent No. 9,145,392 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
